

# AZD1080 for In Vivo Research: A Guide to Preparation and Administration

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## Compound of Interest

Compound Name: AZD1080

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This document provides detailed application notes and protocols for the preparation of **AZD1080**, a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK3), for in vivo experimental studies. The following sections offer comprehensive guidance on formulation, administration, and critical safety considerations to ensure accurate and reproducible results in preclinical research.

## Introduction to AZD1080

**AZD1080** is a brain-permeable small molecule that selectively inhibits GSK3 $\alpha$  and GSK3 $\beta$  isoforms. It has been utilized in preclinical models to investigate the role of GSK3 in various physiological and pathological processes, including neurodegenerative diseases.<sup>[1][2]</sup> Due to its potent and selective nature, careful preparation and handling are paramount for successful in vivo studies.

## Physicochemical and Pharmacokinetic Properties of AZD1080

A summary of the key properties of **AZD1080** is presented in the table below to aid in experimental design.

Property	Value	Reference
Molecular Weight	334.37 g/mol	[3]
Solubility in DMSO	≥ 21.35 mg/mL (63.85 mM)	[4]
Oral Bioavailability (Rats)	15-24%	[3]
Half-life (Rats)	7.1 hours	
Brain/Plasma Exposure Ratio	0.5 - 0.8 at peak concentrations	

## Recommended Formulations for In Vivo Administration

The selection of an appropriate vehicle is critical for ensuring the solubility and stability of **AZD1080** for oral administration. Based on available literature, two primary formulation protocols are recommended.

It is strongly advised to prepare these formulations fresh on the day of use. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

Formulation	Vehicle Composition (v/v)	Achievable Concentration	Reference
Protocol 1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (7.48 mM)	
Protocol 2	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (7.48 mM)	
Protocol 3	Water with 0.5% ascorbic acid, 0.01% EDTA, pH 2.0	Used for 4.0 or 15 μmol/kg dosing	

## Experimental Protocols

### Preparation of AZD1080 Formulation (Protocol 1)

This protocol details the step-by-step procedure for preparing a 1 mg/mL solution of **AZD1080**.

#### Materials:

- **AZD1080** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile conical tubes
- Pipettes and tips
- Vortex mixer
- Sonicator (optional)
- Water bath (optional)

#### Procedure:

- **Weighing AZD1080:** Accurately weigh the required amount of **AZD1080** powder. For a 1 mg/mL final concentration in 10 mL of vehicle, weigh 10 mg of **AZD1080**.
- **Initial Dissolution in DMSO:** Add the appropriate volume of DMSO to the **AZD1080** powder. For a 10 mL final volume, this would be 1 mL. Vortex thoroughly until the powder is completely dissolved.
- **Addition of PEG300:** Add the required volume of PEG300 (4 mL for a 10 mL final volume). Vortex the solution until it is homogeneous.

- Addition of Tween-80: Add the required volume of Tween-80 (0.5 mL for a 10 mL final volume). Vortex thoroughly.
- Final Dilution with Saline: Add the final volume of sterile saline (4.5 mL for a 10 mL final volume). Vortex the solution until it is clear and uniform.
- Quality Control: Visually inspect the solution for any precipitation. If necessary, use a sonicator or a warm water bath (37°C) to aid dissolution.
- Storage and Use: Use the prepared formulation immediately. Do not store for later use.

## In Vivo Administration

Route of Administration: Oral gavage is the most commonly reported route for **AZD1080** in rodent studies.

Dosage: Dosages reported in the literature for mice and rats range from 1 to 15  $\mu\text{mol/kg}$ . The appropriate dose will depend on the specific experimental aims and animal model.

Volume: The administration volume should be calculated based on the animal's body weight. A common dosing volume for oral gavage in mice is 10 mL/kg and in rats is 5 mL/kg.

## Safety and Handling

Preclinical Toxicity: It is important to note that the clinical development of **AZD1080** was discontinued due to safety concerns. Preclinical studies indicated potential for nephrotoxicity and severe histopathological changes in the gallbladder with chronic dosing.

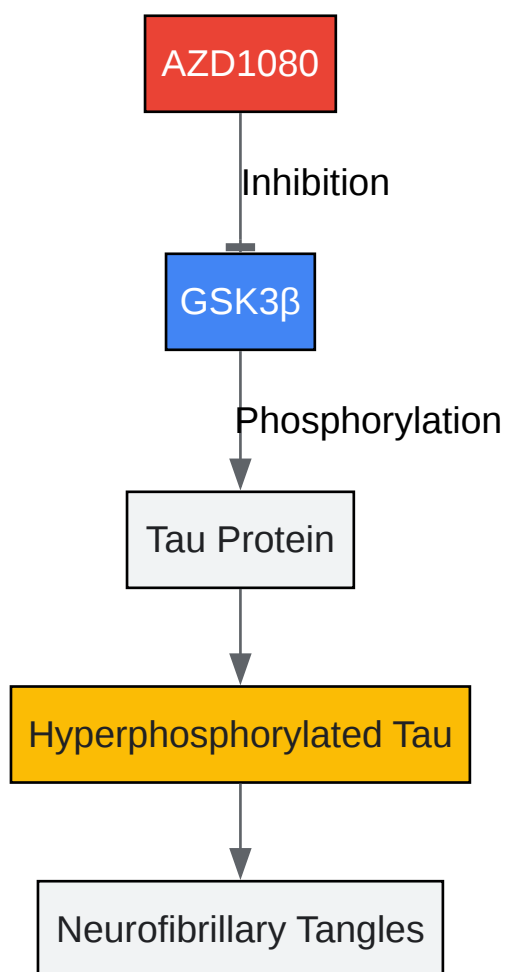
Recommendations for Researchers:

- Solvent Caution: When using DMSO, be aware that it can be toxic to animals at high concentrations. For normal mice, the concentration of DMSO should generally be kept below 10%.
- Monitoring: Animals should be closely monitored for any signs of adverse effects, particularly those related to renal and hepatobiliary function, especially in long-term studies.

- Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves, lab coat, and safety glasses, should be worn when handling **AZD1080** powder and solutions.

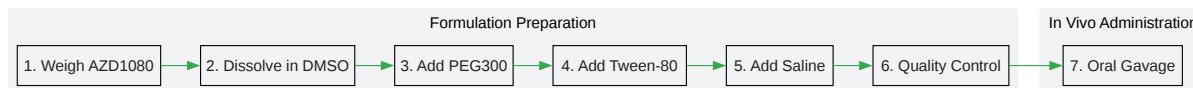
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of **AZD1080** and the experimental workflow for its preparation.



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**AZD1080** inhibits GSK3β, preventing tau hyperphosphorylation.



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Workflow for the preparation and administration of **AZD1080**.

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## References

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